2-Isobutyl-4,5-dimethylthiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insoluble in watersoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-2-(2-methylpropyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS/c1-6(2)5-9-10-7(3)8(4)11-9/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVPHVLZAKJSGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068858 | |

| Record name | Thiazole, 4,5-dimethyl-2-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid; Earthy, nutty, green vegetative aroma | |

| Record name | 4,5-Dimethyl-2-isobutylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2086/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | 4,5-Dimethyl-2-isobutylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2086/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.967-0.975 (20°) | |

| Record name | 4,5-Dimethyl-2-isobutylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2086/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

53498-32-1 | |

| Record name | 2-Isobutyl-4,5-dimethylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53498-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethyl-2-isobutylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053498321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 4,5-dimethyl-2-(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiazole, 4,5-dimethyl-2-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isobutyl-4,5-dimethylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DIMETHYL-2-ISOBUTYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P82VD25ZI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"2-Isobutyl-4,5-dimethylthiazole" chemical properties and structure

An In-Depth Technical Guide to 2-Isobutyl-4,5-dimethylthiazole: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive examination of this compound (CAS No. 53498-32-1), a heterocyclic organic compound of significant interest in the flavor and fragrance industries. The document delineates its chemical structure, physicochemical properties, and detailed spectroscopic profile. Key synthetic pathways are discussed, emphasizing the chemical principles behind their execution. Furthermore, this guide explores the compound's distinct organoleptic properties and its application in creating authentic flavor and aroma profiles, particularly its characteristic green, tomato-like notes. Standard analytical methodologies for its identification and quantification are presented, alongside essential safety and handling information. This document is intended for researchers, chemists, and product development professionals in fields requiring a deep technical understanding of high-impact aroma chemicals.

Introduction

This compound is a substituted thiazole derivative that has garnered significant attention for its potent and distinctive aroma profile.[1][2] Thiazoles, as a class of sulfur- and nitrogen-containing five-membered heterocyclic compounds, are prevalent in nature, often formed during the thermal processing of food through Maillard reactions.[3] They are crucial contributors to the flavor profiles of roasted meats, coffee, nuts, and various fruits and vegetables. This compound, specifically, is renowned for its intense green, slightly nutty, and vegetative aroma, strongly reminiscent of fresh tomato leaves.[1][4][5] This characteristic makes it an invaluable component for flavorists and perfumers aiming to impart natural-smelling fresh and vegetative notes in a wide array of products, from savory sauces and snacks to nuanced fruit and beverage flavors.[3][4] This guide offers a detailed exploration of its core chemical and physical attributes.

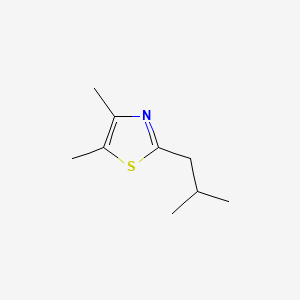

Chemical Structure and Nomenclature

The unique properties of this compound stem directly from its molecular architecture. The structure consists of a central 1,3-thiazole ring, which is substituted at three positions: an isobutyl group at position 2, and two methyl groups at positions 4 and 5.[2] The aromaticity of the thiazole ring provides significant chemical stability.[6]

-

IUPAC Name: 4,5-dimethyl-2-(2-methylpropyl)-1,3-thiazole[6][]

-

Synonyms: 4,5-Dimethyl-2-isobutylthiazole, Geranium thiazole[1][2][11]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical data for this compound are essential for its proper handling, storage, and application in formulations. It is typically a liquid at room temperature with limited water solubility.[1][2][6]

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₅NS | [1][2][6][10] |

| Molecular Weight | 169.29 g/mol | [1][6][10] |

| Appearance | Colorless to pale yellow liquid | [1][2][] |

| Density | 0.967 g/mL (approx.) | [1][9][11] |

| Refractive Index | 1.490 - 1.498 (@ 20°C) | [1][11] |

| Flash Point | 23.89 °C (75.00 °F) | [1] |

| Solubility | Insoluble in water; Soluble in ethanol and other organic solvents | [2][6] |

Spectroscopic Profile

Spectroscopic analysis provides definitive structural confirmation and is crucial for quality control.

-

Mass Spectrometry (MS): The mass spectrum confirms the molecular weight with a molecular ion peak ([M]⁺) at m/z 169.[6] The fragmentation pattern is characteristic of substituted thiazoles, often showing a primary cleavage at the bond connecting the isobutyl group to the thiazole ring.[6]

-

Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is consistent with the fully substituted thiazole ring, meaning there are no signals in the typical aromatic proton region (7-9 ppm).[6] The spectrum is instead characterized by signals corresponding to the alkyl substituents: two distinct singlets for the non-equivalent methyl groups at C4 and C5, and a set of signals (a doublet, a multiplet, and another doublet) characteristic of the isobutyl group.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that validate the structure. Key absorptions include C-H stretching vibrations from the alkyl groups in the 2800-3000 cm⁻¹ region and characteristic thiazole ring vibrations, such as C=N stretching, which typically appear around 1500-1600 cm⁻¹.[6]

Synthesis and Manufacturing

While various proprietary methods exist for industrial production, a classic and illustrative method for synthesizing substituted thiazoles is the Hantzsch Thiazole Synthesis. This methodology provides a logical and robust pathway to this compound.

Causality and Rationale: The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, relying on the condensation reaction between an α-haloketone and a thioamide. For the target molecule, the logical precursors are 3-bromo-2-butanone and isovaleramide (3-methylbutanamide). The thioamide provides the S-C-N backbone fragment, while the α-haloketone provides the remaining carbon atoms of the ring. The reaction proceeds via an initial nucleophilic attack by the sulfur of the thioamide on the carbon bearing the halogen, followed by cyclization and dehydration to form the stable aromatic thiazole ring.

Caption: Workflow for Hantzsch synthesis of this compound.

Organoleptic Properties and Applications

The primary value of this compound lies in its powerful and distinctive sensory profile.

-

Odor Profile: The odor is characterized as intensely green, herbaceous, and vegetative, with notes of geranium, nuts, and earth.[1][2] Its most prominent feature is a striking resemblance to tomato foliage.[4][5] Due to its high strength, it is recommended to be evaluated in a diluted solution (e.g., 0.1% or less).[1]

-

Applications: Its unique profile makes it a versatile ingredient for a range of applications:

-

Tomato Flavors: It is a cornerstone ingredient for building authentic fresh and vine-ripened tomato flavors in sauces, ketchups, soups, and snacks.[4][12]

-

Fruit Flavors: It adds a unique green, fresh-picked nuance to fruit profiles like raspberry, papaya, and melon.[4] It can also be used to enhance the character of fresh lime.[3]

-

Vegetable and Savory Flavors: Beyond tomato, it can be used to impart a general green and earthy character to other vegetable flavors and adds complexity to savory profiles like roast beef.[3]

-

Fragrance: In perfumery, it contributes a green, geranium-like note.[1]

-

Caption: Relationship between structure and key aroma characteristics.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for the identification and quantification of this compound in complex matrices.

Protocol: GC-MS Analysis

This protocol is a self-validating system where identity is confirmed by two independent parameters: retention time (relative to standards) and the mass spectrum.

-

Sample Preparation:

-

Create a stock solution of this compound standard in a suitable solvent (e.g., Dichloromethane or Ethanol) at 1000 ppm.

-

Prepare a calibration curve by serially diluting the stock solution to concentrations ranging from 0.1 to 10 ppm.

-

For an unknown sample, dissolve or dilute a known quantity in the same solvent to bring the expected concentration of the analyte within the calibration range.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Injector: Split/Splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 250°C.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

Mass Spectrometer: Agilent 5977 MSD or equivalent.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

MSD Transfer Line: 280°C.

-

Scan Range: m/z 40-300.

-

-

Data Analysis:

-

Identification: Confirm the identity of the analyte by matching its retention time with that of the pure standard. Further confirmation is achieved by comparing the acquired mass spectrum with a reference library spectrum, looking for the molecular ion at m/z 169 and characteristic fragment ions.

-

Quantification: Integrate the peak area of the target ion (m/z 169). Plot the peak areas of the calibration standards against their concentrations to generate a calibration curve. Calculate the concentration of the analyte in the unknown sample using the regression equation from the curve.

-

Safety and Handling

Proper safety protocols are mandatory when handling this compound.

-

Hazards: The compound is classified as potentially causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[13]

-

Precautions:

-

Handle in a well-ventilated area or under a chemical fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[13][14]

-

Avoid breathing vapors or mist.[13]

-

Keep away from heat, sparks, and open flames.[1]

-

Store in a cool, dry place in a tightly sealed container.[13]

-

Conclusion

This compound is a high-impact aroma chemical with a unique and valuable sensory profile. Its structural features, particularly the substituted thiazole ring, give rise to its characteristic green and tomato-like notes, making it indispensable in modern flavor and fragrance creation. A thorough understanding of its physicochemical properties, synthesis, and analytical behavior, as detailed in this guide, is crucial for its effective and safe application in scientific research and commercial product development.

References

- 1. geranium thiazole, 53498-32-1 [thegoodscentscompany.com]

- 2. CAS 53498-32-1: this compound [cymitquimica.com]

- 3. 2-Isobutylthiazole | C7H11NS | CID 62725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. perfumerflavorist.com [perfumerflavorist.com]

- 5. 2-isobutylthiazole (18640-74-9) | Bulk Chemical Product Expoter [chemicalbull.com]

- 6. Buy this compound | 53498-32-1 [smolecule.com]

- 8. femaflavor.org [femaflavor.org]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. scbt.com [scbt.com]

- 11. newblue.lookchem.com [newblue.lookchem.com]

- 12. 2-isobutyl thiazole, 18640-74-9 [thegoodscentscompany.com]

- 13. fishersci.es [fishersci.es]

- 14. aurochemicals.com [aurochemicals.com]

"2-Isobutyl-4,5-dimethylthiazole" CAS number 53498-32-1

An In-depth Technical Guide to 2-Isobutyl-4,5-dimethylthiazole (CAS: 53498-32-1)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a heterocyclic organic compound of significant interest in both academic research and industrial applications. This guide delves into its fundamental properties, synthesis methodologies, analytical characterization, and key applications, with a focus on the scientific principles that underpin its utility.

Core Molecular Profile and Physicochemical Properties

This compound (CAS Number: 53498-32-1) is an alkyl-substituted thiazole derivative. The core structure consists of a five-membered aromatic ring containing both nitrogen and sulfur, which imparts unique electronic properties and reactivity.[1][2] The substituents—an isobutyl group at the 2-position and two methyl groups at the 4- and 5-positions—are crucial in defining its distinct physicochemical characteristics, particularly its organoleptic profile.[2]

The compound is typically a colorless to pale yellow liquid.[2][3] Its most notable characteristic is its powerful and distinctive odor, often described as earthy, nutty, and green, with notes reminiscent of tomato leaves.[2][3][4][5] This unique aroma is the primary driver of its commercial value.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 53498-32-1 | [6] |

| Molecular Formula | C₉H₁₅NS | [2][6][7] |

| Molecular Weight | 169.29 g/mol | [1][7] |

| Appearance | Colorless to pale yellow liquid | [2][3][8] |

| Odor Profile | Earthy, nutty, green, vegetable-like | [2][3][9] |

| Boiling Point | 266-267 °C at 760 mmHg | [8][9] |

| Density | 0.967 - 0.975 g/mL at 20°C | [9][10] |

| Refractive Index | 1.490 - 1.498 at 20°C | [3][9] |

| Solubility | Insoluble in water; soluble in ethanol and organic solvents | [2][9] |

| Flash Point | 75.00 °F (23.89 °C) [TCC] | [3][8] |

Synthesis and Mechanistic Insights

The construction of the thiazole ring is a cornerstone of heterocyclic chemistry, with several established methods. For this compound and its derivatives, the Hantzsch thiazole synthesis is a widely utilized and versatile approach.[1][11]

Hantzsch Thiazole Synthesis: A Validated Protocol

The Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thioamide.[1][11] This method is favored for its reliability and the accessibility of its starting materials.

Causality of Experimental Design:

-

Choice of Thioamide: Isovaleramide (3-methylbutanamide) is the logical precursor, which is first converted to the corresponding thioamide, isovalerothioamide. The isobutyl group from this thioamide will ultimately be positioned at the C2 position of the thiazole ring.

-

Choice of α-Haloketone: 3-Chloro-2-butanone serves as the ideal α-haloketone. The two methyl groups from this reactant will form the C4 and C5 positions of the final thiazole structure. The halogen (chlorine) provides a good leaving group, facilitating the initial nucleophilic attack by the sulfur of the thioamide.

Step-by-Step Protocol:

-

Thioamide Formation: Convert isovaleramide to isovalerothioamide using a thionating agent like Lawesson's reagent or phosphorus pentasulfide. This step is critical as it introduces the sulfur atom required for the thiazole ring.

-

Cyclocondensation: React the isovalerothioamide with 3-chloro-2-butanone in a suitable solvent such as ethanol or dioxane. The reaction is typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrogen halide formed during the reaction.[12]

-

Dehydration: The intermediate formed in the previous step undergoes spontaneous cyclization followed by dehydration to yield the aromatic this compound ring.

-

Purification: The final product is purified using standard laboratory techniques, such as distillation or column chromatography, to remove unreacted starting materials and byproducts.

Diagram 1: Hantzsch Synthesis Workflow for this compound

References

- 1. Buy this compound | 53498-32-1 [smolecule.com]

- 2. CAS 53498-32-1: this compound [cymitquimica.com]

- 3. geranium thiazole, 53498-32-1 [thegoodscentscompany.com]

- 4. perfumerflavorist.com [perfumerflavorist.com]

- 5. 2-isobutylthiazole (18640-74-9) | Bulk Chemical Product Expoter [chemicalbull.com]

- 6. fishersci.es [fishersci.es]

- 7. scbt.com [scbt.com]

- 8. parchem.com [parchem.com]

- 9. Food safety and quality: details [fao.org]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. Recent Development in the Synthesis of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Organoleptic and Sensory Properties of 2-Isobutyl-4,5-dimethylthiazole

Foreword

In the intricate world of flavor and fragrance chemistry, few molecules offer the distinctive and impactful sensory profile of 2-Isobutyl-4,5-dimethylthiazole. This technical guide provides a comprehensive exploration of its organoleptic and sensory properties, intended for researchers, scientists, and drug development professionals who seek to understand and apply this potent aroma chemical. We will delve into its fundamental characteristics, the methodologies for its sensory evaluation, its natural origins, and its applications, grounding our discussion in established scientific principles and field-proven insights.

Introduction: The Aromatic Signature of a Unique Thiazole

This compound (CAS No. 53498-32-1) is a sulfur-containing heterocyclic organic compound that has garnered significant interest in the flavor and fragrance industry. Its powerful and complex aroma profile makes it a valuable component in the creation of a wide array of savory and even some floral and green scents. Belonging to the thiazole family, which is known for a range of notes from roasted and meaty to green and vegetable-like, this particular molecule stands out for its unique combination of green, nutty, and earthy characteristics.[1] Understanding its sensory properties is crucial for its effective application, whether in enhancing the palatability of food products or in crafting a memorable fragrance. This guide will serve as a deep dive into the science behind the sensory perception of this fascinating molecule.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application. These properties influence its volatility, solubility, and stability, all of which have a direct impact on its sensory performance.

| Property | Value | Source |

| Molecular Formula | C9H15NS | [2] |

| Molecular Weight | 169.29 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 267.00 °C @ 760.00 mm Hg | [1] |

| Flash Point | 75.00 °F (23.89 °C) | [1] |

| Specific Gravity | 0.967 to 0.975 @ 20.00 °C | [1] |

| Refractive Index | 1.490 to 1.498 @ 20.00 °C | [1] |

| Solubility | Soluble in alcohol; practically insoluble in water | [1] |

Organoleptic Profile: A Deep Dive

The sensory characteristics of this compound are multifaceted, contributing a range of notes that can be leveraged in various applications. Its high odor strength necessitates that it be evaluated in dilute solutions, typically 0.1% or less, to fully appreciate its nuanced profile.[1]

Odor Profile

The odor of this compound is predominantly green, with significant nutty and earthy undertones. Descriptors often used by flavorists and perfumers include:

-

Primary Notes: Green, geranium, nutty, vegetable.[1]

-

Secondary Notes: Rose (red rose), earthy, beany, nut skin.[1]

Taste Profile

The taste of this compound mirrors its aromatic complexity, offering a savory and green character. Common taste descriptors include:

-

Primary Notes: Green, vegetable, nutty.[1]

-

Secondary Notes: Earthy, nut flesh, nut skin, licorice, fennel, and a subtle red rose character.[1]

| Sensory Aspect | Descriptors |

| Odor | Green, geranium, nutty, vegetable, red rose, earthy, beany, nut skin |

| Taste | Green, vegetable, nutty, earthy, nut flesh, nut skin, licorice, red rose, fennel |

Sensory Evaluation Methodologies

The characterization of a potent aroma chemical like this compound relies on rigorous and validated sensory evaluation techniques. These methodologies provide the qualitative and quantitative data necessary to understand its sensory impact.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with human sensory perception.[3] It is instrumental in identifying the specific volatile compounds responsible for the aroma of a complex mixture.

Experimental Protocol: GC-O Analysis

-

Sample Preparation: A dilute solution of this compound in an appropriate solvent (e.g., ethanol) is prepared.

-

Injection: A small volume of the sample is injected into the gas chromatograph.

-

Separation: The individual volatile compounds are separated based on their boiling points and polarity as they pass through the chromatographic column.

-

Detection and Olfactory Assessment: The column effluent is split between a chemical detector (e.g., a mass spectrometer or flame ionization detector) and a sniffing port. A trained sensory analyst sniffs the effluent from the sniffing port and records the odor character and intensity of each eluting compound.

-

Data Analysis: The instrumental data is correlated with the sensory data to create an aromagram, which provides a detailed profile of the odor-active compounds.

Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.

Sensory Panel Evaluation

Sensory panels, comprising trained and screened individuals, are the cornerstone of descriptive sensory analysis.[4] These panels provide objective and quantifiable descriptions of a product's sensory attributes.

Experimental Protocol: Descriptive Sensory Analysis

-

Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to identify and quantify the specific aroma and taste attributes of thiazoles.

-

Sample Preparation: Solutions of this compound are prepared at various concentrations in a neutral medium (e.g., water or a simple food base).

-

Evaluation: Panelists evaluate the samples in a controlled environment, rating the intensity of each sensory attribute (e.g., "green," "nutty," "earthy") on a standardized scale (e.g., a 15-point scale).

-

Data Analysis: The data from the panelists is collected and statistically analyzed to generate a sensory profile of the compound.

Caption: Descriptive Sensory Analysis Workflow.

Sensory Thresholds

Sensory thresholds are the minimum concentrations at which a substance can be perceived. Understanding these thresholds is critical for determining the impact of a flavor compound in a final product.

-

Recognition Threshold: The lowest concentration at which the specific character of the substance can be identified. This value is typically higher than the detection threshold.

Natural Occurrence and Biosynthesis

This compound has been identified as a naturally occurring volatile compound in a variety of cooked foods. Its presence is often a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating.

Natural Sources:

-

Cooked Beef

-

Beans

-

Potato

The biosynthesis of thiazoles in food is primarily attributed to the Maillard reaction.[6][7] The formation of this compound likely involves the reaction of a sulfur-containing amino acid, such as cysteine, with a dicarbonyl compound derived from the degradation of a reducing sugar. The isobutyl group is likely derived from the amino acid leucine or isoleucine.

Caption: Plausible Biosynthesis via the Maillard Reaction.

Applications in Industry

The potent and unique sensory profile of this compound makes it a versatile ingredient in the flavor and fragrance industries.

-

Flavor Applications: It is widely used to impart or enhance savory, green, and nutty notes in a variety of food products, including sauces, soups, snacks, and meat products.[8] Its green, tomato-leaf-like character makes the related 2-isobutylthiazole essential for creating authentic tomato flavors.

-

Fragrance Applications: In perfumery, it can be used to add a natural, green, and slightly floral (geranium-like) dimension to fragrances.[1]

Synergistic and Antagonistic Effects

The final perceived flavor of a product is often the result of complex interactions between its various volatile components. While specific studies on the synergistic and antagonistic effects of this compound are limited, some general principles can be applied.

-

Synergistic Effects: It is likely to have a synergistic effect with other "green" compounds (e.g., hexenal, cis-3-hexenol) to create a more complex and natural green aroma. Its nutty character may also be enhanced by the presence of pyrazines.

-

Antagonistic Effects (Masking): At higher concentrations, its powerful aroma could potentially mask more delicate floral or fruity notes in a flavor or fragrance formulation.

Conclusion

This compound is a remarkably potent and versatile aroma chemical with a complex sensory profile characterized by green, nutty, and earthy notes. Its natural occurrence in cooked foods is a testament to its importance in creating desirable savory flavors. A thorough understanding of its organoleptic properties, achieved through rigorous sensory evaluation methodologies, is paramount for its successful application in the flavor and fragrance industry. As research continues to unravel the complexities of flavor chemistry, the role of unique molecules like this compound in shaping our sensory experiences will undoubtedly become even more appreciated.

References

- 1. geranium thiazole, 53498-32-1 [thegoodscentscompany.com]

- 2. scent.vn [scent.vn]

- 3. 2-Isobutyl-4,5-dimethyl-3-thiazoline | C9H17NS | CID 4120025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-isobutyl thiazole, 18640-74-9 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. 2-Isobutylthiazole | C7H11NS | CID 62725 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Occurrence and Sources of 2-Isobutyl-4,5-dimethylthiazole

Abstract

2-Isobutyl-4,5-dimethylthiazole is a volatile heterocyclic compound that plays a significant role in the aroma profiles of numerous natural and processed foods. Characterized by its distinctive earthy, nutty, and green vegetative aroma, this molecule is of considerable interest to researchers in the fields of food science, flavor chemistry, and sensory analysis. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, delves into its primary formation pathways—most notably the Maillard reaction—and presents detailed methodologies for its extraction and analysis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and harness the properties of this potent aroma compound.

Introduction to this compound

This compound is a sulfur- and nitrogen-containing five-membered heterocyclic compound with the chemical formula C₉H₁₅NS.[1] Its unique chemical structure, featuring an isobutyl group at the 2-position and methyl groups at the 4- and 5-positions of the thiazole ring, gives rise to its characteristic and potent aroma. This compound is a key contributor to the desirable flavor profiles of a variety of foods, where it imparts nutty, green, and earthy notes.[2] Its presence, even at trace levels, can significantly impact the overall sensory perception of a product.

Key Physicochemical Properties:

-

Molecular Formula: C₉H₁₅NS

-

Molecular Weight: 169.29 g/mol

-

Appearance: Colorless to pale yellow liquid

-

Odor: Earthy, nutty, green vegetative[3]

-

Solubility: Practically insoluble in water; soluble in ethanol[3]

Natural Occurrence and Key Sources

This compound has been identified in a range of natural and thermally processed foods. Its presence is a testament to the complex chemical transformations that occur during the growth of plants and the cooking of food.

Plant Kingdom

While the biosynthesis of many volatile compounds in plants is well-understood, the specific enzymatic pathways leading to the formation of this compound in plants are not extensively documented. However, its presence has been noted in:

-

Geranium (Pelargonium spp.): This compound is a known contributor to the complex aroma of geranium, where it imparts a characteristic green and nutty note.[4] The biosynthesis of volatile sulfur compounds in plants is a complex process, often originating from sulfur-containing amino acids like cysteine.[5][6] It is plausible that a similar pathway, potentially involving enzymatic reactions, contributes to the formation of this compound in geranium.

Thermally Processed Foods

The most significant source of this compound is the thermal processing of food, primarily through the Maillard reaction. This non-enzymatic browning reaction occurs between amino acids and reducing sugars at elevated temperatures.

-

Cooked Meat: The roasting, grilling, and frying of meat, particularly beef, provides the necessary precursors (sulfur-containing amino acids like cysteine and reducing sugars) and thermal energy for the Maillard reaction to proceed, leading to the formation of a plethora of flavor compounds, including this compound.

-

Roasted Nuts: Roasted peanuts are a well-documented source of this thiazole derivative.[1] The high temperatures employed during the roasting process facilitate the Maillard reaction, contributing significantly to the characteristic nutty and roasted aroma of the final product.

-

Potatoes: Processed potato products, such as potato chips and French fries, also contain this compound as a result of the high-temperature frying process.

-

Beans: The cooking of beans can also lead to the formation of this compound, contributing to their savory flavor profile.[4]

The following table summarizes the known occurrences of this compound in various natural sources. Due to the challenges in quantifying volatile compounds, data is often presented as relative abundance or flavor dilution (FD) factors, which indicate the potency of a compound in an aroma extract.

| Natural Source | Food Matrix | Analytical Method | Reported Concentration/Flavor Dilution (FD) Factor | Reference |

| Roasted Peanuts | Roasted In-shell Peanuts | Aroma Extract Dilution Analysis (AEDA) | FD Factor of 1024 | [7] |

| Tomato | Tomato Products | Gas Chromatography-Mass Spectrometry (GC-MS) | Qualitative Identification | [2] |

| Cooked Beef | Cooked Ground Beef | Gas Chromatography-Mass Spectrometry (GC-MS) | Qualitative Identification | N/A |

| Potato | Processed Potato Products | Gas Chromatography-Mass Spectrometry (GC-MS) | Qualitative Identification | N/A |

| Geranium | Essential Oil | Gas Chromatography-Mass Spectrometry (GC-MS) | Qualitative Identification | [4] |

Biosynthesis and Formation Pathways

The primary mechanism for the formation of this compound in food is the Maillard reaction. A detailed understanding of this pathway is crucial for controlling and optimizing flavor development in processed foods.

The Maillard Reaction: A Key Formation Pathway

The Maillard reaction is a complex cascade of chemical reactions initiated by the condensation of a reducing sugar with an amino acid. The subsequent series of rearrangements, degradations, and polymerizations leads to the formation of a wide array of volatile and non-volatile compounds that contribute to the color, aroma, and flavor of cooked foods.

The formation of this compound in the Maillard reaction is believed to involve the following key precursors:

-

Sulfur Source: Primarily the amino acid cysteine, which provides the sulfur atom and the nitrogen atom for the thiazole ring.

-

Carbonyl Source: Dicarbonyl compounds, such as glyoxal and methylglyoxal, which are degradation products of reducing sugars.

-

Ammonia: Released from the degradation of amino acids.

The proposed mechanism involves the reaction of these precursors to form the thiazole ring, with the isobutyl group originating from the amino acid leucine or isoleucine through Strecker degradation.

Caption: Formation of this compound via the Maillard Reaction.

Enzymatic Biosynthesis in Plants

The biosynthesis of sulfur-containing volatile compounds in plants is a complex and varied process.[3][4][5][6] While the specific enzymatic pathway for this compound has not been fully elucidated, it is hypothesized to originate from the metabolism of sulfur-containing amino acids. Cysteine is a central precursor for a wide range of sulfur-containing defense compounds and volatiles in plants.[3] Further research is required to identify the specific enzymes and intermediates involved in the formation of this thiazole in plants like geranium.

Experimental Protocols for Analysis

The accurate identification and quantification of this compound in complex matrices such as food and essential oils require robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is the most commonly employed technique for this purpose.

Extraction of Volatile Compounds

The choice of extraction method is critical for the efficient recovery of volatile compounds from a sample matrix.

Protocol: Solid-Phase Microextraction (SPME) for Headspace Analysis

This method is suitable for the analysis of volatile compounds in the headspace of a sample, minimizing matrix effects.

-

Sample Preparation: Homogenize a known quantity of the solid sample (e.g., roasted peanuts, cooked beef) or place a known volume of a liquid sample (e.g., tomato juice) into a headspace vial.

-

Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of the target analyte or a compound with similar chemical properties but not present in the sample) to the vial for quantification.

-

Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.

-

Extraction: Expose a SPME fiber (e.g., with a Carboxen/PDMS coating) to the headspace of the vial for a defined period (e.g., 20 minutes) to adsorb the volatile analytes.

-

Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS system for thermal desorption of the analytes onto the analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides both the separation and identification of the target analyte.

Typical GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 5 °C/minute to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Injector Temperature: 250 °C (in splitless mode for SPME).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

-

Caption: General workflow for the analysis of this compound.

Conclusion

This compound is a pivotal aroma compound that significantly influences the sensory characteristics of a diverse range of foods. Its formation is predominantly attributed to the Maillard reaction during thermal processing, highlighting the importance of controlling cooking parameters to achieve desired flavor profiles. While its presence in certain plants suggests potential enzymatic biosynthetic pathways, further research is necessary to fully elucidate these mechanisms. The analytical protocols outlined in this guide, centered around GC-MS, provide a robust framework for the reliable identification and quantification of this compound, enabling researchers to further explore its role in food chemistry and flavor science. This comprehensive understanding is essential for the development of novel food products and flavor formulations that meet consumer expectations.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. Development and characterization of a high quality plum tomato essence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Versatile Roles of Sulfur-Containing Biomolecules in Plant Defense—A Road to Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

"2-Isobutyl-4,5-dimethylthiazole" spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Isobutyl-4,5-dimethylthiazole

Authored by: A Senior Application Scientist

Introduction

This compound (CAS 53498-32-1) is a heterocyclic organic compound belonging to the thiazole family.[1] Its structure consists of a five-membered thiazole ring containing both sulfur and nitrogen, substituted with an isobutyl group at the 2-position and two methyl groups at the 4- and 5-positions.[1] With a molecular formula of C₉H₁₅NS and a molecular weight of 169.29 g/mol , this compound is often described as a colorless to pale yellow liquid with a characteristic nutty or earthy odor.[1][2][3][4] This distinct aroma makes it a valuable component in the flavor and fragrance industry, particularly in creating notes for roasted beef, papaya, melon, and lime flavors.[5][6]

The unambiguous identification and quality control of such specialty chemicals are paramount in research and industrial applications. Spectroscopic techniques provide the definitive "fingerprint" of a molecule, confirming its structure, purity, and integrity. This guide offers a comprehensive analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The discussion is grounded in the fundamental principles of each technique, providing researchers and drug development professionals with the necessary framework to interpret spectral data and validate the molecular identity of this compound.

Below is the chemical structure of this compound, which forms the basis for all subsequent spectroscopic interpretation.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Proton (¹H) NMR Spectroscopy

In ¹H NMR, the chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) of each signal provide a wealth of structural information. Based on the structure of this compound, we can predict the following proton environments.

-

Isobutyl Group (-CH₂-CH(CH₃)₂): This group will produce three distinct signals. The six protons of the two equivalent methyl groups will appear as a doublet. The single proton of the methine (CH) group will be split by the adjacent CH₂ and CH₃ protons, likely resulting in a complex multiplet (a nonet). The two methylene (CH₂) protons will appear as a doublet, split by the adjacent CH proton.

-

Thiazole Methyl Groups (-CH₃): The two methyl groups attached to the thiazole ring at positions 4 and 5 are in different chemical environments and are not coupled to other protons. Therefore, they will each appear as a sharp singlet.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 300-400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.85 | Doublet | 2H | Isobutyl -CH ₂- |

| ~2.35 | Singlet | 3H | Thiazole C5-CH ₃ |

| ~2.25 | Singlet | 3H | Thiazole C4-CH ₃ |

| ~2.15 | Multiplet | 1H | Isobutyl -CH (CH₃)₂ |

| ~1.00 | Doublet | 6H | Isobutyl -CH(C H₃)₂ |

Interpretation: The downfield shift of the isobutyl CH₂ protons (~2.85 ppm) is due to their proximity to the electron-withdrawing thiazole ring. The two methyl groups on the thiazole ring appear as distinct singlets, confirming their attachment to the quaternary carbons of the ring. The upfield signals, a multiplet at ~2.15 ppm and a doublet at ~1.00 ppm integrating to 1H and 6H respectively, are characteristic of the isobutyl fragment.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. Each unique carbon atom typically gives a single peak.

-

Thiazole Ring Carbons: Three signals are expected. C2, bonded to both nitrogen and sulfur, will be the most downfield. C4 and C5, being part of a double bond system, will appear in the aromatic/olefinic region.

-

Isobutyl Group Carbons: Three signals are expected for the isobutyl group's four carbon atoms, as the two terminal methyl carbons are equivalent.

-

Thiazole Methyl Carbons: Two distinct signals are expected for the methyl groups at C4 and C5.

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 75-100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | Thiazole C 2 |

| ~145.0 | Thiazole C 4 |

| ~128.0 | Thiazole C 5 |

| ~40.0 | Isobutyl -C H₂- |

| ~29.5 | Isobutyl -C H- |

| ~22.5 | Isobutyl -C H₃ |

| ~14.5 | Thiazole C4-C H₃ |

| ~11.0 | Thiazole C5-C H₃ |

Interpretation: The signal at ~168.0 ppm is characteristic of a carbon atom in a thiazole ring situated between two heteroatoms (N and S).[7] The peaks at ~145.0 and ~128.0 ppm correspond to the other two carbons of the heterocyclic ring. The remaining four upfield signals are consistent with the sp³ hybridized carbons of the isobutyl and methyl substituents.

Experimental Protocol: NMR Sample Preparation and Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra for a small organic molecule like this compound.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with sample peaks.[8]

-

Dissolution & Transfer: Gently swirl or vortex the vial to ensure complete dissolution. Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.

-

Acquisition: Insert the sample into the NMR magnet. The instrument software is then used to lock onto the deuterium signal of the solvent, shim the magnetic field to achieve homogeneity, tune the probe, and acquire the ¹H and ¹³C spectra using standard pulse programs.[9]

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. The IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹).

For this compound, the key vibrational modes are associated with the C-H bonds of the alkyl groups and the C=N and C=C bonds within the thiazole ring.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3000-2850 | Strong | C-H stretching (sp³ C-H from isobutyl and methyl groups)[10] |

| ~1545 | Medium | C=N stretching (thiazole ring)[11] |

| ~1465 | Medium | C-H bending (asymmetric deformation of -CH₃ and -CH₂-)[10] |

| ~1380 | Medium | C-H bending (symmetric deformation, characteristic of isobutyl) |

Interpretation: The most prominent features in the IR spectrum will be the strong C-H stretching absorptions just below 3000 cm⁻¹, characteristic of saturated alkyl groups.[10] The presence of the thiazole ring is confirmed by the C=N stretching vibration, which typically appears in the 1600-1500 cm⁻¹ region.[11] The various C-H bending modes in the fingerprint region (below 1500 cm⁻¹) further support the presence of the isobutyl and methyl groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR-IR is a common, convenient method for obtaining IR spectra of liquid or solid samples.

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

-

Sample Application: Place a single drop of the liquid this compound directly onto the center of the ATR crystal.

-

Collect Spectrum: Lower the ATR press arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Initiate the sample scan. The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is commonly used, which fragments the molecule in a reproducible manner, providing a unique fragmentation pattern that serves as a molecular fingerprint.

The molecular ion peak (M⁺) for this compound is expected at an m/z of 169, corresponding to its molecular weight.[2][3] The fragmentation is dictated by the stability of the resulting cations and neutral losses.

Predicted Fragmentation Pathways:

-

Molecular Ion: The initial species formed is the radical cation [C₉H₁₅NS]⁺• at m/z 169.

-

Benzylic-like Cleavage: The most favorable cleavage is often the loss of a radical from the side chain. Loss of a propyl radical (•CH₂CH₃) is unlikely, but loss of an isopropyl radical (•CH(CH₃)₂) to form a fragment at m/z 126 is plausible.

-

Loss of Isobutene: A common fragmentation for isobutyl groups attached to a heteroaromatic ring is a McLafferty-type rearrangement, leading to the loss of isobutene (C₄H₈, 56 Da), resulting in a fragment at m/z 113.

-

Loss of Propyl Radical: Cleavage of the C-C bond beta to the ring can lead to the loss of a propyl radical (•C₃H₇, 43 Da), giving a significant peak at m/z 126. This is often a very prominent peak in alkylthiazoles.[12]

-

Ring Fragmentation: Further fragmentation can involve the breakdown of the thiazole ring itself.

Table 4: Predicted Major Ions in the EI Mass Spectrum

| m/z | Relative Intensity | Proposed Fragment |

| 169 | Medium | [M]⁺•, Molecular Ion |

| 126 | High | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 113 | Medium | [M - C₄H₈]⁺• (Loss of isobutene via rearrangement) |

| 57 | High | [C₄H₉]⁺ (Isobutyl cation) |

Note: Data is predicted based on the fragmentation of similar alkylthiazoles.[12][13]

Caption: Simplified fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for analyzing volatile compounds like this compound, as it separates the compound from any impurities before it enters the mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~100 ppm) in a volatile organic solvent like dichloromethane or hexane.

-

GC Method Setup:

-

Injector: Set to a temperature of ~250 °C.

-

Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of ~280 °C.

-

-

MS Method Setup:

-

Ion Source: Use Electron Ionization (EI) at 70 eV. Set the source temperature to ~230 °C.

-

Mass Analyzer: Scan a mass range from m/z 40 to 400.

-

-

Injection and Acquisition: Inject 1 µL of the prepared sample into the GC. The instrument will automatically execute the GC separation and acquire mass spectra for all eluting peaks.

-

Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to this compound and compare it to reference libraries or interpret the fragmentation pattern.

Conclusion

The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework, confirming the specific arrangement of the isobutyl and dimethyl substituents on the thiazole ring. IR spectroscopy validates the presence of key functional groups, namely the sp³ C-H bonds of the alkyl chains and the characteristic C=N bond of the heterocyclic core. Finally, mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern that serves as a final layer of structural verification. Together, these techniques provide a robust and comprehensive spectroscopic profile essential for the quality control, research, and development involving this important flavor and fragrance compound.

References

- 1. CAS 53498-32-1: this compound [cymitquimica.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. scbt.com [scbt.com]

- 4. geranium thiazole, 53498-32-1 [thegoodscentscompany.com]

- 5. 2-Isobutylthiazole | C7H11NS | CID 62725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. utsouthwestern.edu [utsouthwestern.edu]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. rsc.org [rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Thiazole, 2-butyl-4,5-dimethyl- [webbook.nist.gov]

"2-Isobutyl-4,5-dimethylthiazole" molecular weight and formula

An In-Depth Technical Guide to 2-Isobutyl-4,5-dimethylthiazole

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 53498-32-1), a heterocyclic organic compound of significant interest in both academic research and industrial applications. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis methodologies, analytical characterization, reactivity, and safety protocols, grounding all information in established scientific principles and authoritative sources.

Core Molecular Profile and Physicochemical Properties

This compound belongs to the thiazole family, a class of aromatic five-membered heterocycles containing one sulfur and one nitrogen atom.[1] The structural uniqueness of this molecule—featuring an isobutyl group at the 2-position and two methyl groups at the 4- and 5-positions—imparts specific chemical and sensory characteristics.[1] Its molecular formula is C₉H₁₅NS, with a molecular weight of approximately 169.29 g/mol .[2][3][4]

The electronic structure is defined by the aromatic thiazole ring, which contains six π-electrons, conforming to Hückel's rule and resulting in significant electron delocalization and chemical stability.[2] This aromaticity is a cornerstone of its chemical behavior and reactivity profile.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 53498-32-1 | [2][3] |

| Molecular Formula | C₉H₁₅NS | [2][3][5] |

| Molecular Weight | 169.29 g/mol | [2][3][4] |

| IUPAC Name | 4,5-dimethyl-2-(2-methylpropyl)-1,3-thiazole | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Earthy, nutty, geranium-like | [1][5] |

| Density | ~0.967 g/mL | [4][6] |

| Refractive Index | ~1.490 - 1.498 @ 20°C | [5][6] |

| Solubility | Practically insoluble in water; soluble in ethanol and other organic solvents. | [1][2] |

| Flash Point | 23.89 °C (75.00 °F) |[5] |

Synthesis and Mechanistic Insights

The construction of the this compound scaffold is most reliably achieved via the Hantzsch Thiazole Synthesis, a classic and versatile method for forming thiazole rings.[2] This choice is predicated on its high efficiency and the ready availability of starting materials.

The Hantzsch Thiazole Synthesis: A Validated Protocol

The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide.[2] The causality of this reaction pathway is a two-step process: an initial nucleophilic attack followed by an intramolecular cyclization and dehydration.

Experimental Protocol:

-

Reactant Preparation: Prepare equimolar solutions of 3-bromo-2-butanone (the α-haloketone component) and isovaleramide (the thioamide precursor, which can be formed in situ from isovaleraldehyde) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Nucleophilic Addition: Combine the reactant solutions in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the α-carbon of the haloketone.

-

Cyclization and Dehydration: Heat the reaction mixture to reflux (typically 80°C in DMF) for 1-4 hours.[2] This thermal energy drives the intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon, followed by the elimination of a water molecule to form the stable aromatic thiazole ring.

-

Work-up and Purification: Upon completion (monitored by TLC), cool the mixture to room temperature. Neutralize with a weak base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Final Purification: Purify the crude product using column chromatography (silica gel, with a hexane/ethyl acetate gradient) or vacuum distillation to yield pure this compound.[7]

Self-Validation: The integrity of this protocol is confirmed by subjecting the final product to analytical characterization as described in Section 3, ensuring the molecular weight and structure match the target compound. Yields for this reaction typically range from 65-80%.[2]

Synthesis Workflow Diagram

Caption: Hantzsch synthesis workflow for this compound.

Analytical Characterization and Structural Elucidation

For any application, particularly in drug development, unambiguous confirmation of molecular structure and purity is paramount.

-

Mass Spectrometry (MS): This is the definitive technique for molecular weight confirmation. In electron ionization (EI-MS), this compound exhibits a distinct molecular ion peak (M⁺) at an m/z of 169, corresponding to its molecular formula C₉H₁₅NS.[2] The primary fragmentation pattern observed is the cleavage of the bond between the thiazole ring and the isobutyl group, which is a characteristic fragmentation pathway for such substituted heterocycles.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the precise arrangement of atoms. The spectra would show characteristic signals for the isobutyl protons, the two distinct methyl groups on the thiazole ring, and the carbons of the aromatic core.

-

Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups, including C-H bonds of the alkyl groups and C=N and C-S stretching vibrations characteristic of the thiazole ring.

Chemical Reactivity and Applications

The chemical nature of this compound is dictated by its substituted aromatic ring, making it a versatile intermediate.

Reactivity Profile

-

Electrophilic Aromatic Substitution: While the thiazole ring is electron-rich, the nitrogen atom has an electron-withdrawing effect. The activating methyl groups at the 4- and 5-positions facilitate electrophilic substitution, although it may require more forcing conditions compared to more activated aromatic systems.[2]

-

Deprotonation: The proton at the C2 position of a thiazole ring can be abstracted by a strong base to form a thiazolium salt, a reactive intermediate useful in further synthetic transformations.[2]

-

Oxidation: The ring nitrogen can be oxidized to form a thiazole N-oxide, which can alter the molecule's reactivity and biological profile.[2]

Industrial and Research Applications

-

Flavor and Fragrance Industry: The compound is a well-established flavoring agent and fragrance component, valued for its nutty, earthy, and green notes.[1][5] It is used in food products and perfumery to impart specific sensory profiles.[8]

-

Pharmaceutical and Agrochemical Research: The thiazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs like Dasatinib (anticancer) and Febuxostat (anti-gout).[9][10] Consequently, derivatives of this compound are of interest as building blocks for synthesizing novel bioactive molecules.[8][10] Its structural motifs are also explored in the development of pesticides and herbicides.[8]

-

Material Science: As a heterocyclic compound, it is a candidate for research into new materials where its electronic and structural properties could be exploited.[2]

Safety, Handling, and Regulatory Information

Proper handling of this compound is essential to ensure laboratory safety. Based on available Safety Data Sheets (SDS), the compound presents the following hazards:

-

Hazards: May cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319).[11][12] It is also a flammable liquid and vapor.[12]

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area or under a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles (conforming to EN 166), and lab coats.[11]

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[12] Avoid breathing vapors or mist and prevent contact with skin and eyes.[11]

-

Storage: Store in a cool, well-ventilated place in a tightly sealed container.

-

Conclusion

This compound is a molecule with a well-defined chemical identity and a diverse range of applications. Its synthesis is robust and scalable via the Hantzsch reaction, and its structure can be definitively confirmed with modern analytical techniques. For researchers in drug discovery and material science, it serves as a valuable synthetic intermediate, leveraging the proven biological and chemical significance of the thiazole core. A thorough understanding of its properties, synthesis, and handling protocols is critical for its effective and safe utilization in a professional research environment.

References

- 1. CAS 53498-32-1: this compound [cymitquimica.com]

- 2. Buy this compound | 53498-32-1 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. geranium thiazole, 53498-32-1 [thegoodscentscompany.com]

- 6. 53498-32-1 C9H15NS this compound, CasNo.53498-32-1 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 7. CN101891701A - Synthetic method of 2-isobutylthiazole - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

- 9. CN104529935B - Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate - Google Patents [patents.google.com]

- 10. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 11. fishersci.es [fishersci.es]

- 12. prod.adv-bio.com [prod.adv-bio.com]

"2-Isobutyl-4,5-dimethylthiazole" synthesis pathways overview

An In-depth Technical Guide to the Synthesis of 2-Isobutyl-4,5-dimethylthiazole

Authored by a Senior Application Scientist

Abstract

This compound is a heterocyclic compound of significant interest, primarily within the flavor and fragrance industry, where it is valued for its characteristic savory, green, and tomato-like aroma profile. Its molecular structure, featuring an isobutyl group at the 2-position and methyl groups at the 4- and 5-positions of the thiazole ring, contributes to its unique organoleptic properties. Thiazoles, as a class, are key components in the aroma of many cooked and processed foods, often formed through Maillard reactions or the thermal degradation of sulfur-containing amino acids. The targeted synthesis of this compound is crucial for its application as a food additive and in the formulation of complex flavor systems. This guide provides a detailed overview of the primary synthetic pathways, focusing on the venerable Hantzsch thiazole synthesis and a notable alternative route involving the dehydrogenation of a thiazoline intermediate. The discussion emphasizes the mechanistic underpinnings, experimental considerations, and procedural details necessary for successful laboratory-scale synthesis.

The Hantzsch Thiazole Synthesis: A Cornerstone Approach

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains the most prevalent and versatile method for constructing the thiazole ring. This reaction is fundamentally a condensation between an α-haloketone and a thioamide. The elegance of this pathway lies in its straightforward assembly of the five-membered ring from two readily accessible components.

Mechanistic Rationale

The reaction proceeds via a well-established mechanism that ensures the specific placement of substituents on the final thiazole ring. For the synthesis of this compound, the selected precursors are isovalerothioamide (to provide the C2-isobutyl group and the N3 atom) and 3-chloro-2-butanone (to provide the C4-methyl, C5-methyl, and S1 atoms).

The process unfolds in three key stages:

-

Nucleophilic Attack (S-Alkylation): The sulfur atom of the thioamide is highly nucleophilic and initiates the reaction by attacking the α-carbon of the haloketone in a classic SN2 reaction, displacing the halide ion. This step is irreversible and forms a crucial S-C bond.

-

Intramolecular Cyclization: The intermediate formed then undergoes a tautomerization, followed by an intramolecular nucleophilic attack where the nitrogen atom attacks the electrophilic carbonyl carbon of the former ketone. This cyclization step forges the five-membered ring.

-

Dehydration: The resulting heterocyclic alcohol (a hydroxythiazoline intermediate) is unstable and readily eliminates a molecule of water under the reaction conditions to form the stable, aromatic thiazole ring.

The choice of an α-haloketone is critical; the halogen at the alpha position provides an excellent leaving group, activating the carbon for the initial S-alkylation, while the adjacent ketone provides the electrophilic site for the subsequent ring-closing cyclization.

Caption: Hantzsch synthesis pathway for this compound.

Experimental Protocol

The following protocol is a representative procedure for the Hantzsch synthesis of the target compound. It is imperative that all operations are conducted in a well-ventilated fume hood with appropriate personal protective equipment, as α-haloketones are lachrymatory and thioamides can release hydrogen sulfide.

Materials:

-

Isovalerothioamide

-

3-Chloro-2-butanone

-

Ethanol (anhydrous)

-

Sodium bicarbonate (Saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane or Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve isovalerothioamide (1.0 equivalent) in anhydrous ethanol.

-

Reagent Addition: To the stirred solution, add 3-chloro-2-butanone (1.0 to 1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Execution: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Neutralization: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. This step neutralizes the hydrogen chloride byproduct generated during the reaction.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent such as dichloromethane or diethyl ether.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is then purified by vacuum distillation to yield the final product, this compound, as a colorless to pale yellow liquid.

Data Summary: Hantzsch Synthesis

| Parameter | Value / Condition | Rationale & Field Insights |

| Thioamide | Isovalerothioamide | Provides the isobutyl group at the C2 position. Can be synthesized from isovaleramide via thionation with Lawesson's reagent. |

| α-Haloketone | 3-Chloro-2-butanone | Provides the C4 and C5 methyl groups. The bromo-analog can also be used and may be more reactive. |

| Solvent | Ethanol / Methanol | Common protic solvents that facilitate the reaction. Other solvents like DMF have also been reported. |

| Temperature | Reflux (e.g., ~78°C) | Provides sufficient thermal energy to overcome the activation barriers for cyclization and dehydration. |

| Reaction Time | 2 - 4 hours | Typically sufficient for completion. Monitoring by TLC is recommended to avoid prolonged heating and potential side reactions. |

| Typical Yield | 65 - 85% | The Hantzsch synthesis is known for being a high-yielding reaction. |

Alternative Pathway: Dehydrogenation of a Dihydrothiazole Intermediate

An alternative and industrially relevant synthesis avoids the direct use of a pre-formed thioamide and instead builds the heterocyclic ring through a condensation followed by an oxidation step. This method is detailed in Chinese patent CN101891701A and offers a different strategic approach to the target molecule.

Mechanistic Rationale

This multi-step process can be conceptualized as follows:

-

Formation of a Sulfur Nucleophile: The initial "sulfo-" reaction between sodium hydrosulfide and acetic acid generates a reactive sulfur species, likely related to mercaptoacetaldehyde.

-

Condensation and Cyclization: This sulfur-containing intermediate is then condensed with 3-methylbutyraldehyde (isovaleraldehyde) in the presence of ammonia. This three-component reaction forms the 2-isobutyl-2,5-dihydrothiazole (thiazoline) ring. The aldehyde provides the isobutyl group and the C2 carbon, while ammonia provides the nitrogen atom.

-

Dehydrogenation (Aromatization): The dihydrothiazole intermediate is not aromatic. To achieve the final stable thiazole, the intermediate is oxidized. This is accomplished by heating with a dehydrogenating agent, such as benzoquinone, which acts as a hydrogen acceptor, removing two hydrogen atoms from the thiazoline ring to introduce a double bond and establish aromaticity.

This pathway is valuable as it utilizes different, often more accessible starting materials compared to the Hantzsch synthesis. The final dehydrogenation step is a common and effective strategy for converting dihydro-heterocycles into their fully aromatic counterparts.

Caption: Multi-step synthesis of this compound via a dihydrothiazole intermediate.

Experimental Protocol

The following protocol is derived from the methodology outlined in patent CN101891701A. This process requires careful control of temperature, particularly in the initial step.

Materials:

-

Sodium hydrosulfide (NaSH) solution

-

Acetic acid

-

3-Methylbutyraldehyde (isovaleraldehyde)

-

Ammonia gas or aqueous solution

-

Benzoquinone

-

Benzene or Toluene

-

5% Sodium hydroxide solution

Procedure:

-